N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Description
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, commonly known as APSTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APSTA is a thiadiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs, including compounds structurally similar to N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, revealed their potential as glutaminase inhibitors. These inhibitors are significant for attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their importance in cancer therapy (Shukla et al., 2012).
Antimicrobial Activity
Research on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents has shown that compounds containing the thiadiazole moiety exhibit in vitro antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Baviskar et al., 2013).
Antitumor Activity
Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity. These compounds demonstrated significant anticancer activity against various human tumor cell lines, underscoring the therapeutic potential of thiadiazole derivatives in oncology (Yurttaş et al., 2015).
Antimicrobial and Antifungal Studies
Research into the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives indicated that these compounds possess antibacterial properties, although they do not exhibit significant antifungal activity. This research contributes to the understanding of the antimicrobial potential of thiadiazole and sulfanilamide derivatives (Lahtinen et al., 2014).
Vibrational Spectroscopic Analysis for Antiviral Molecules
A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide through vibrational signatures, providing insights into its stability and interactions. This research highlights the utility of vibrational spectroscopy in understanding the structural properties of compounds with potential antiviral applications (Mary et al., 2022).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-12(22)13-7-9-15(10-8-13)19-16(23)11-24-18-20-17(21-25-18)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEFEDIVQFCBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
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